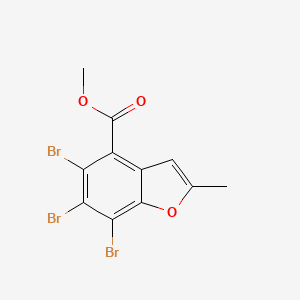

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate

Description

Properties

CAS No. |

920752-14-3 |

|---|---|

Molecular Formula |

C11H7Br3O3 |

Molecular Weight |

426.88 g/mol |

IUPAC Name |

methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C11H7Br3O3/c1-4-3-5-6(11(15)16-2)7(12)8(13)9(14)10(5)17-4/h3H,1-2H3 |

InChI Key |

CUMXEELMGZUSRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2O1)Br)Br)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of Benzofuran Derivatives

The initial step often involves brominating a suitable benzofuran derivative. The following methods are commonly employed:

- Electrophilic Bromination : This method utilizes bromine or N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetonitrile to introduce bromine atoms at specific positions on the benzofuran ring.

Synthesis Steps

The overall synthesis can be broken down into several steps:

Starting Material Preparation : The synthesis begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which can be prepared through various routes including hydrolysis of corresponding esters or direct functionalization of benzofuran derivatives.

Dimethylation : The hydroxyl group is converted to a methoxy group using dimethyl sulfate or similar reagents, yielding methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

Bromination : The dimethoxy compound undergoes bromination at the 5, 6, and 7 positions using either Br₂ or NBS under reflux conditions. This step is crucial as it introduces the necessary bromine substituents.

Carboxylation : The final step involves the esterification of the carboxylic acid with methanol to obtain Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate.

Reaction Conditions

The reaction conditions vary based on the specific method used:

| Step | Reagent/Conditions | Temperature | Time |

|---|---|---|---|

| Dimethylation | Dimethyl sulfate, K₂CO₃ in acetone | Reflux | 48 hours |

| Bromination | Br₂ or NBS in CCl₄ | Reflux | 8 hours |

| Esterification | Methanol, acid catalyst (e.g., H₂SO₄) | Room Temp | Overnight |

Characterization of the synthesized compounds is essential to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly employed.

NMR Spectroscopy

NMR data provides insights into the molecular structure and confirms the presence of bromine substituents as well as the methoxy group:

- Chemical Shifts : Characteristic shifts for aromatic protons and methoxy groups.

HPLC Analysis

HPLC can be used to assess the purity of the final product and quantify yields from each step.

The preparation methods for Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate involve a series of well-established organic reactions including bromination and esterification processes. Each method provides a pathway to synthesize this compound effectively while allowing for variations in conditions to optimize yield and purity.

Chemical Reactions Analysis

Palladium(II)-Catalyzed Oxidative Cyclization

Starting material: Methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate .

-

Conditions : Palladium(II) catalyst.

-

Outcome : Produces a mixture of methyl 5,6,7-tribromo-2-methyl-benzofuran-4-carboxylate (compound 5) and methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate (compound 6) .

-

Product Ratio : Varies from 71:29 (compound 5:6) to 24:76 depending on reaction conditions .

Reaction Conditions and Product Ratios

Characterization Data

While specific spectral data (e.g., NMR, X-ray) for compound 5 are not detailed in the provided sources, analogous halogenated benzofuran derivatives are typically characterized using:

-

¹H-NMR : Absence of acetyl group signals (e.g., singlet at ~2.78 ppm in precursors) and presence of signals for halogenated positions .

-

Elemental Analysis : Confirming bromine content and molecular formula.

Key Research Findings

Scientific Research Applications

Antimicrobial Properties

Research indicates that brominated benzofuran derivatives exhibit significant antimicrobial activity. Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The introduction of bromine atoms is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Case Study: Antifungal Activity

A study demonstrated that compounds similar to methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate exhibited synergistic antifungal activity when combined with established antifungal agents like amiodarone. This suggests potential applications in treating fungal infections in both clinical and agricultural settings .

Pharmaceutical Applications

The compound's structure allows it to serve as a scaffold for the development of new pharmaceuticals. The presence of multiple bromine substituents can lead to enhanced interactions with biological targets, making it a candidate for drug design aimed at various diseases.

Materials Science

Polymer Chemistry

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate can be utilized in the synthesis of specialized polymers. Its brominated structure allows for cross-linking in polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research has shown that incorporating brominated compounds into polymer formulations can improve flame retardancy and reduce smoke generation during combustion. This application is particularly relevant in industries where fire safety is paramount.

Environmental Applications

The compound's properties may also lend themselves to environmental applications such as the remediation of contaminated sites. Brominated compounds are known for their reactivity with organic pollutants, suggesting potential use in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the benzofuran ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate with structurally related compounds, focusing on molecular features, spectroscopic properties, and analytical methodologies.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Methyl Esters

Key Observations :

- The target compound’s molecular weight is substantially higher due to bromine atoms (atomic weight ~80 each), unlike non-halogenated diterpene esters (e.g., sandaracopimaric acid methyl ester).

- Bromination introduces steric bulk and electron-withdrawing effects, altering reactivity and spectroscopic profiles compared to non-halogenated analogs.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Techniques and Data for Methyl Esters

Key Observations :

- NMR: Bromine’s inductive effect deshields aromatic protons in the target compound, shifting signals downfield compared to non-halogenated esters. The ester methyl group’s chemical shift remains consistent across analogs (~δ 3.6–4.0 ppm).

- IR : The C-Br stretch (~500–600 cm⁻¹) is unique to halogenated compounds, absent in diterpene or shikimate esters.

- Analytical Methods : X-ray crystallography (via SHELX or ORTEP ) would be critical for resolving the target compound’s steric effects, while HPLC (as used for methyl shikimate ) could separate it from mixtures.

Biological Activity

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate (MBT) is a synthetic compound derived from the benzofuran family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

MBT is characterized by the presence of multiple bromine substituents on the benzofuran ring. The synthesis typically involves bromination reactions followed by esterification processes. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Antibacterial Properties

Research has shown that MBT exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study evaluated its effectiveness using Minimum Inhibitory Concentration (MIC) assays. The results indicated that MBT had MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potent antibacterial capabilities .

Antifungal Activity

In addition to its antibacterial properties, MBT has also been assessed for antifungal activity. It has shown effectiveness against several fungal strains, including Candida albicans and Aspergillus niger. The compound's antifungal activity was comparable to that of conventional antifungal agents, making it a candidate for further development in antifungal therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of MBT. Preliminary findings suggest that MBT exhibits lower cytotoxicity compared to non-brominated analogs. This reduction in cytotoxicity is attributed to the presence of bromine substituents, which seem to modulate the interaction of the compound with cellular targets .

Case Studies

Several case studies have highlighted the potential therapeutic applications of MBT:

- Neuroprotective Effects : One study investigated the neuroprotective properties of MBT analogs in models of oxidative stress and neuronal injury. The findings suggested that these compounds could protect neuronal cells from damage caused by oxidative stress, indicating a potential role in treating neurodegenerative diseases .

- Anticancer Activity : Another study focused on the anticancer potential of MBT derivatives. The results showed that certain derivatives inhibited cancer cell proliferation in vitro, particularly in breast cancer cell lines. These findings warrant further exploration into the mechanisms underlying the anticancer effects of MBT .

Research Findings Summary Table

| Activity | Tested Organisms | MIC (mg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 | Highly effective against Gram-positive bacteria |

| Escherichia coli | 0.025 | Effective against Gram-negative bacteria | |

| Antifungal | Candida albicans | 0.0048 | Comparable to standard antifungal treatments |

| Aspergillus niger | 0.0098 | Effective against common fungal pathogens | |

| Cytotoxicity | Various cell lines | Low | Lower cytotoxicity than non-brominated analogs |

| Neuroprotection | Neuronal cell models | N/A | Potential protective effects against oxidative stress |

| Anticancer | Breast cancer cell lines | N/A | Inhibition of cell proliferation observed |

Q & A

Basic: What are the established synthetic routes for Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate?

Methodological Answer:

Synthesis typically involves two key steps: (1) construction of the benzofuran core and (2) sequential bromination.

- Benzofuran Core Formation : Start with a substituted salicylaldehyde derivative. Cyclization via acid-catalyzed condensation with a methyl-substituted ketone (e.g., methyl pyruvate) yields the 2-methylbenzofuran scaffold .

- Bromination : Electrophilic bromination (using Br₂ or NBS in DCM/THF) at positions 5, 6, and 7 requires careful control of temperature (0–25°C) and stoichiometry (3.0–3.2 equiv. Br₂). Directing groups (e.g., ester at C4) influence regioselectivity .

- Esterification : If not pre-installed, the C4 carboxylate can be introduced via nucleophilic acyl substitution using methyl chloroformate .

Basic: How is the structure of Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate confirmed?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves spatial arrangement of bromine atoms and confirms planarity of the benzofuran core .

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₁H₈Br₃O₃: ~463.72) validates molecular formula .

Advanced: How can researchers resolve conflicting data on bromination regioselectivity in this compound?

Methodological Answer:

Conflicting regioselectivity reports often arise from variations in:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor para-bromination, while non-polar solvents (e.g., CCl₄) promote ortho/meta .

- Directing Groups : The C4 ester acts as a meta-director, but steric hindrance from the C2 methyl group can override electronic effects. Computational modeling (DFT) predicts charge distribution and reactive sites .

- Experimental Validation : Use isotopic labeling (e.g., deuterated intermediates) to track bromine incorporation .

Advanced: What analytical methods are recommended for quantifying trace levels of this compound in environmental matrices?

Methodological Answer:

- Extraction : Solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol/water) efficiently isolates the compound from wastewater or sludge .

- Detection :

- Limits of Quantification (LOQ) : Achieve ≤1 ng/L via pre-concentration (100 mL sample → 1 mL final extract) .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

- Kinetic Studies : Use Arrhenius plots to correlate temperature with degradation rates .

Environmental Fate: How should researchers design studies to investigate its degradation pathways?

Methodological Answer:

- Abiotic Degradation :

- Biotic Degradation :

- Half-Life Estimation : Apply first-order kinetics to degradation data under varying conditions .

Advanced: How to mitigate thermal instability during large-scale synthesis?

Methodological Answer:

- Temperature Control : Use jacketed reactors with precise cooling (≤0°C) during bromination to prevent exothermic side reactions .

- In Situ Bromine Generation : Replace Br₂ with milder reagents (e.g., NBS/CCl₄) to reduce decomposition .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autocatalytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.